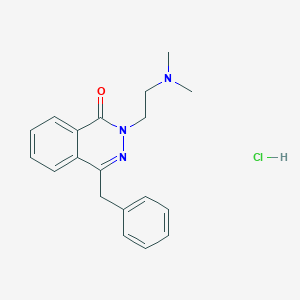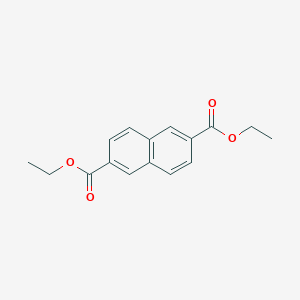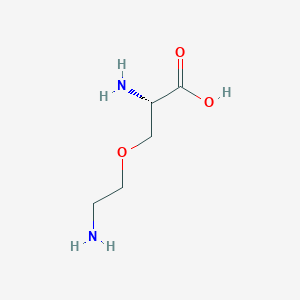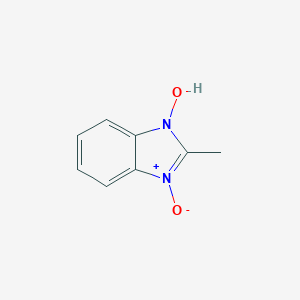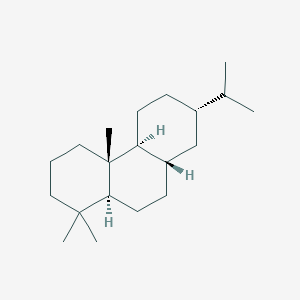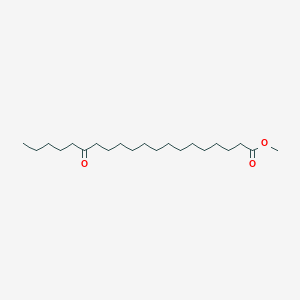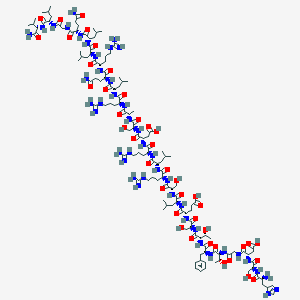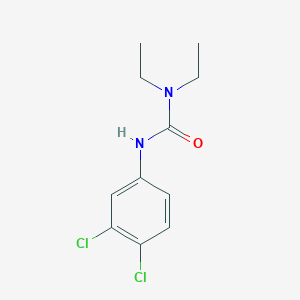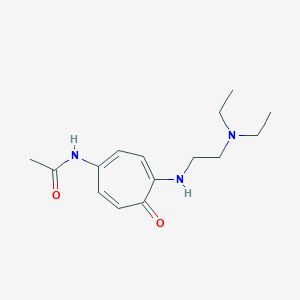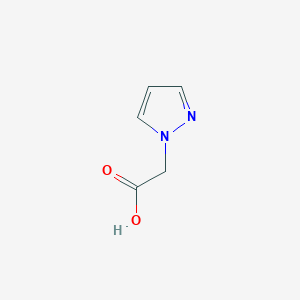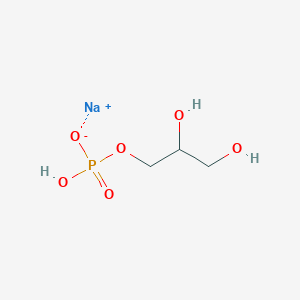
3-Fosfoglicerato de Sodio
Descripción general
Descripción
Sodium glycerophosphate is one of several glycerophosphate salts. It is used clinically to treat or prevent low phosphate levels. Glycerophosphate is hydrolyzed to inorganic phosphate and glycerol in the body. The extent of this reaction is dependent on the activity of serum alkaline phosphatases.
Sodium Glycerophosphate is the sodium salt form of an organic phosphate compound that provides phosphate for nutritional purposes. In addition, sodium glycerophosphate can be used as a phosphate diluting agent upon internal contamination with the beta-emiting radioisotope phosphate P 32 (P-32) that competes with P-32 for absorption. As sodium glycerophosphate is administered in high amounts, the absorption of P-32 is prevented or minimalized.
Aplicaciones Científicas De Investigación
Análisis Exhaustivo de las Aplicaciones del 3-Fosfoglicerato de Sodio
El this compound, también conocido como 1-hidroxi-3-(fosfonooxi)propan-2-olato de sodio, es un compuesto fundamental en la bioquímica, particularmente en la glucólisis. Sus aplicaciones en la investigación científica son diversas e importantes. A continuación, se presenta un análisis detallado de sus aplicaciones únicas en varios campos.
Investigación del Cáncer: Inhibición de PHGDH
This compound: es un metabolito clave en la vía de biosíntesis de serina, que está catalizada por la enzima 3-fosfoglicerato deshidrogenasa (PHGDH). La sobreexpresión de PHGDH se ha relacionado con varios tipos de cáncer, como el melanoma, el cáncer de mama y el glioma . Inhibir PHGDH puede potencialmente reducir la proliferación de las células cancerosas, lo que convierte al this compound en un objetivo para nuevas terapias contra el cáncer .
Estudios de Reprogramación Metabólica
Las células cancerosas a menudo experimentan una reprogramación metabólica para apoyar un crecimiento rápido y proliferación. El this compound juega un papel en este proceso al formar parte de la vía glucolítica que alimenta la síntesis de serina . La investigación sobre este compuesto puede proporcionar información sobre los cambios metabólicos que caracterizan el cáncer y conducir al desarrollo de tratamientos dirigidos .
Análisis de la Vía de Síntesis de Serina
La vía de síntesis de serina es crucial para la proliferación y supervivencia celular. El this compound es el primer metabolito en esta vía, actuando como sustrato para PHGDH . Estudiar esta vía puede ayudar a comprender cómo las células satisfacen su mayor demanda de serina durante las fases de crecimiento rápido, como en el desarrollo tumoral .
Mecanismos de Apoptosis
Estudios recientes han demostrado que los niveles bajos de this compound pueden cambiar PHGDH de la síntesis de serina a la activación de p53, una proteína que controla el destino celular . Este descubrimiento abre nuevas vías de investigación sobre los mecanismos de apoptosis y cómo los estados metabólicos pueden influir en la muerte celular .
Activación del Supresor Tumoral p53
La influencia del this compound en la proteína p53, un supresor tumoral maestro, es un área importante de investigación. Los niveles del compuesto pueden afectar la estabilidad y la actividad de p53, que juega un papel en la reparación del ADN, el arresto del ciclo celular y la muerte celular . <a data-citationid="b7d596da-c627-c154-18ff-767df3690819-32-group" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s13402-021-00
Mecanismo De Acción
Target of Action
The primary target of Sodium 3-phosphoglycerate, also known as Sodium 1-hydroxy-3-(phosphonooxy)propan-2-olate, is the enzyme 3-Phosphoglycerate Dehydrogenase (PHGDH) . PHGDH catalyzes the first step in the serine biosynthesis pathway and acts as a rate-limiting enzyme involved in metabolic reprogramming . PHGDH upregulation has been observed in many tumor types, and inhibition of PHGDH expression has been reported to inhibit the proliferation of PHGDH-overexpressing tumor cells .
Mode of Action
Sodium 3-phosphoglycerate interacts with its target, PHGDH, by serving as a substrate for the enzyme. PHGDH catalyzes the conversion of 3-phosphoglycerate into phosphohydroxypyruvate in an NAD±dependent reaction . This is the first step in the serine biosynthesis pathway, which is crucial for the production of serine and glycine .
Biochemical Pathways
Sodium 3-phosphoglycerate plays a significant role in both glycolysis and the Calvin-Benson cycle . In glycolysis, it is an intermediate following the dephosphorylation of 1,3-bisphosphoglycerate . In the Calvin-Benson cycle, it is typically the product of the spontaneous scission of an unstable 6-carbon intermediate formed upon CO2 fixation .
Pharmacokinetics
It may be metabolized by various enzymes involved in glycolysis and the Calvin-Benson cycle .
Result of Action
The action of Sodium 3-phosphoglycerate results in the production of phosphohydroxypyruvate, an important intermediate in the serine biosynthesis pathway . This pathway is crucial for the production of serine and glycine, which are essential for various biological processes .
Action Environment
The action of Sodium 3-phosphoglycerate is influenced by various environmental factors. For instance, the availability of NAD+ is crucial for the reaction catalyzed by PHGDH . Moreover, the activity of PHGDH and the subsequent serine biosynthesis pathway can be influenced by the availability of glucose and other nutrients .
Propiedades
| Sodium glycerophosphate acts as a donor of inorganic phosphate. See [DB09413] for a description of phosphate's role in the body. | |
Número CAS |
17603-42-8 |
Fórmula molecular |
C3H9NaO6P |
Peso molecular |
195.06 g/mol |
Nombre IUPAC |
sodium;2,3-dihydroxypropyl hydrogen phosphate |
InChI |
InChI=1S/C3H9O6P.Na/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8); |
Clave InChI |
KANLKAYGXGSUJC-UHFFFAOYSA-N |
SMILES |
C(C(COP(=O)(O)O)[O-])O.[Na+] |
SMILES canónico |
C(C(COP(=O)(O)O)O)O.[Na] |
| 39951-36-5 17603-42-8 |
|
Números CAS relacionados |
95648-81-0 |
Solubilidad |
Soluble |
Sinónimos |
1-phosphoglycerol alpha-glycerophosphate alpha-glycerophosphoric acid alpha-glycerophosphoric acid, (DL)-isomer alpha-glycerophosphoric acid, (R)-isomer alpha-glycerophosphoric acid, (S)-isomer alpha-glycerophosphoric acid, 1,2,3-propanetriol-1-(18)O,3-(dihydrogen phosphate)-labeled alpha-glycerophosphoric acid, 1,2,3-propanetriol-2-(18)O,3-(dihydrogen phosphate)-labeled alpha-glycerophosphoric acid, calcium salt alpha-glycerophosphoric acid, disodium salt alpha-glycerophosphoric acid, disodium salt (+-)-isomer alpha-glycerophosphoric acid, disodium salt hexahydrate(+-)-isomer alpha-glycerophosphoric acid, Fe salt alpha-glycerophosphoric acid, Fe(+3) salt (3:2) alpha-glycerophosphoric acid, monocalcium salt alpha-glycerophosphoric acid, monocalcium salt (S)-isomer alpha-glycerophosphoric acid, monomagnesium salt alpha-glycerophosphoric acid, sodium salt disodium glycerophosphate glycerol 1-phosphate glycerol 3-phosphate sodium glycerophosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


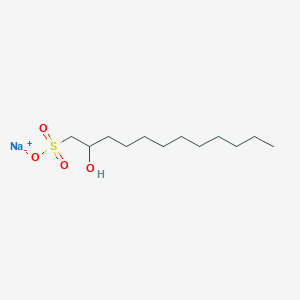
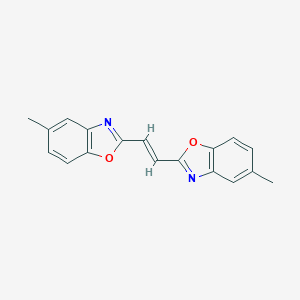

![Ethyl spiro[2.3]hexane-1-carboxylate](/img/structure/B96963.png)
